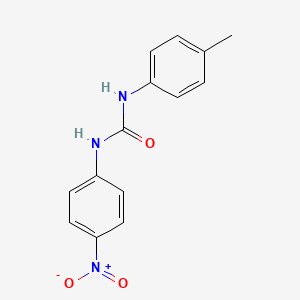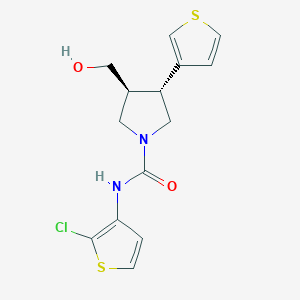
1-(4-Methylphenyl)-3-(4-nitrophenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methylphenyl)-3-(4-nitrophenyl)urea is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of a urea linkage between a 4-methylphenyl group and a 4-nitrophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methylphenyl)-3-(4-nitrophenyl)urea typically involves the reaction of 4-methylphenyl isocyanate with 4-nitroaniline. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and improved yield. The use of automated systems for reagent addition and product isolation further enhances the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Methylphenyl)-3-(4-nitrophenyl)urea undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst, ethanol as solvent.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation, sulfuric acid as a catalyst.
Major Products:
Reduction: 1-(4-Methylphenyl)-3-(4-aminophenyl)urea.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
1-(4-Methylphenyl)-3-(4-nitrophenyl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the urea linkage.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1-(4-Methylphenyl)-3-(4-nitrophenyl)urea involves its interaction with specific molecular targets. The urea linkage allows it to form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The nitro group can undergo reduction to form reactive intermediates that further interact with biological molecules, leading to various effects.
Comparaison Avec Des Composés Similaires
1-(4-Methylphenyl)-3-(4-aminophenyl)urea: Similar structure but with an amino group instead of a nitro group.
1-(4-Methoxyphenyl)-3-(4-nitrophenyl)urea: Similar structure but with a methoxy group instead of a methyl group.
Uniqueness: 1-(4-Methylphenyl)-3-(4-nitrophenyl)urea is unique due to the combination of the methyl and nitro groups, which impart distinct chemical and physical properties. This combination allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
1-(4-methylphenyl)-3-(4-nitrophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3/c1-10-2-4-11(5-3-10)15-14(18)16-12-6-8-13(9-7-12)17(19)20/h2-9H,1H3,(H2,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTLPAECBLBKFTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[(2S)-2-(4-chlorophenyl)morpholin-4-yl]-([1,2,4]triazolo[4,3-a]pyridin-6-yl)methanone](/img/structure/B6748202.png)
![(3R)-1-[2-(5-chlorothiophen-2-yl)-1,3-thiazole-4-carbonyl]piperidine-3-carboxylic acid](/img/structure/B6748203.png)
![(2R)-2-[(5-bromopyridin-3-yl)amino]butan-1-ol](/img/structure/B6748208.png)
![3-(5,7-dimethyl-2-oxo-1H-pyrazolo[1,5-a]pyrimidin-6-yl)-N-[(1R)-2-hydroxy-1-phenylethyl]propanamide](/img/structure/B6748215.png)
![(4R)-N-[[1-[3-(trifluoromethyl)phenyl]cyclopropyl]methyl]-1,3-thiazolidine-4-carboxamide](/img/structure/B6748222.png)
![2,6-dichloro-N-[4-(triazol-2-yl)phenyl]benzamide](/img/structure/B6748227.png)
![4-cyano-N-[2-oxo-2-(3-oxo-4-thiophen-2-ylpiperazin-1-yl)ethyl]benzamide](/img/structure/B6748235.png)
![N-[(2-butyl-1-benzofuran-3-yl)methyl]-N-methyl-1-[(3-methyloxetan-3-yl)methyl]triazole-4-carboxamide](/img/structure/B6748237.png)
![2-(3-fluoro-4-methoxyphenyl)-1-[(3R)-3-methylpiperazin-1-yl]ethanone](/img/structure/B6748244.png)

![(3-imidazol-1-ylphenyl)-[(3R)-3-methylpiperazin-1-yl]methanone](/img/structure/B6748254.png)
![[(2R,4R)-4-amino-2-methylpiperidin-1-yl]-(1H-indazol-5-yl)methanone](/img/structure/B6748287.png)
![(3-imidazol-1-ylphenyl)-[(3S)-3-methylpiperazin-1-yl]methanone](/img/structure/B6748293.png)
![1-[4-[(E)-3-[(3S)-3-methylpiperazin-1-yl]-3-oxoprop-1-enyl]phenyl]pyrrolidin-2-one](/img/structure/B6748300.png)
